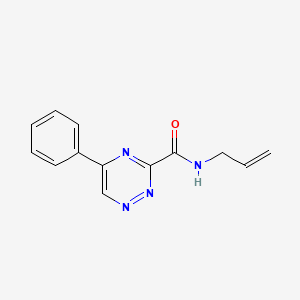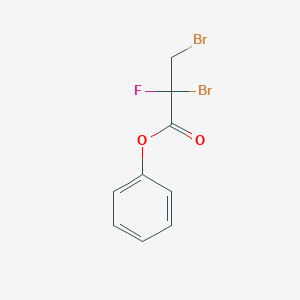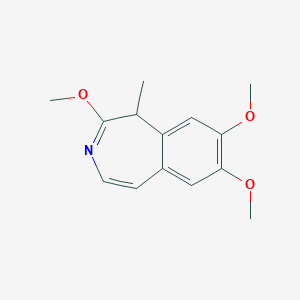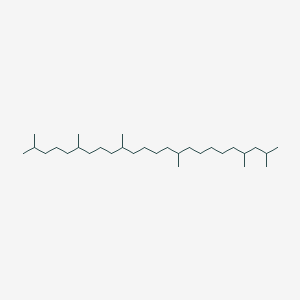![molecular formula C17H18N4O3 B14351807 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde CAS No. 94711-36-1](/img/structure/B14351807.png)
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-nitrobenzaldehyde under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Nitro and aldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, and alkylated products.
Applications De Recherche Scientifique
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and marker.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can affect cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-(Diethylamino)azobenzene: Lacks the nitro group and aldehyde functionality.
4-(Diethylamino)phenylazo-2-nitrobenzene: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both the diethylamino and nitro groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
94711-36-1 |
|---|---|
Formule moléculaire |
C17H18N4O3 |
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C17H18N4O3/c1-3-20(4-2)15-8-6-14(7-9-15)18-19-16-10-5-13(12-22)11-17(16)21(23)24/h5-12H,3-4H2,1-2H3 |
Clé InChI |
ZXAPOJSFMROLFC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)


